molecular formula C4H8Cl4NPS B13749312 Phosphoramidothioic dichloride, N,N-bis(2-chloroethyl)- CAS No. 34492-32-5

Phosphoramidothioic dichloride, N,N-bis(2-chloroethyl)-

Cat. No.: B13749312
CAS No.: 34492-32-5
M. Wt: 275.0 g/mol
InChI Key: YFQYNWHYRNQAFY-UHFFFAOYSA-N
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Description

Phosphoramidothioic dichloride, N,N-bis(2-chloroethyl)- (CAS 127-88-8), also known by synonyms such as bis(2-chloroethyl)aminophosphonic dichloride, is a phosphorus-containing compound with the molecular formula C₄H₈Cl₄NOP and a molecular weight of 258.90 g/mol . Structurally, it features two 2-chloroethyl groups attached to a nitrogen atom, which is bonded to a phosphoryl dichloride group. This compound is a key intermediate in the synthesis of phosphoramide mustards, metabolites of cyclophosphamide, a widely used anticancer prodrug .

Its reactivity stems from the dichloride groups, which undergo nucleophilic substitution with amines, alcohols, or thiols to form monoamides, diamides, or esters. For example, reactions with α,ω-alkanolamines yield cyclic variants with pharmacological significance, particularly diamides from N-mustard phosphamide esters, which exhibit antitumor activity . The compound is also utilized in polymer chemistry, where it is copolymerized with divinylbenzene (DVB) to create mesoporous supports for catalysts .

Properties

CAS No.

34492-32-5

Molecular Formula

C4H8Cl4NPS

Molecular Weight

275.0 g/mol

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine

InChI

InChI=1S/C4H8Cl4NPS/c5-1-3-9(4-2-6)10(7,8)11/h1-4H2

InChI Key

YFQYNWHYRNQAFY-UHFFFAOYSA-N

Canonical SMILES

C(CCl)N(CCCl)P(=S)(Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of phosphoramidothioic dichloride, N,N-bis(2-chloroethyl)-, generally involves the reaction of bis(2-chloroethyl)amine derivatives with phosphorus-sulfur chlorides, such as phosphorus thiocloride (PSCl3) or related reagents. The key steps include:

  • Formation of the phosphoramidothioic dichloride core by substitution of chlorine atoms on the phosphorus center with the bis(2-chloroethyl)amine nitrogen.
  • Control of reaction temperature and stoichiometry to avoid side reactions such as hydrolysis or over-substitution.
  • Use of inert, aprotic solvents to maintain anhydrous conditions and prevent decomposition.

Specific Method from Patent Literature

A notable method, though focusing on related cyclophosphamide derivatives, provides insights into the handling of bis(2-chloroethyl)amine and phosphorus chlorides in a single reaction vessel under controlled temperature and base addition. Key features relevant to phosphoramidothioic dichloride preparation include:

  • Use of bis(2-chloroethyl)amine hydrochloride to moderate reactivity, released gradually by an auxiliary base such as triethylamine.
  • Reaction with phosphorus oxychloride (POCl3) or related phosphorus chlorides at low temperatures (-15 to 40°C) to control substitution and cyclisation steps.
  • Application of tertiary amines as bases to bind released hydrochloric acid and control reaction kinetics.
  • Purification by washing with diluted hydrochloric acid, water, potassium bicarbonate, and brine, followed by drying over magnesium sulfate and sodium carbonate.
  • Final recrystallization from aqueous ethanol with activated carbon treatment to obtain high-purity product.

Although this method is primarily for cyclophosphamide (N,N-bis(2-chloroethyl)-tetrahydro-2H-1,3,2-oxazaphosphorine-2-amine 2-oxide), the principles of phosphorus-nitrogen bond formation and handling of bis(2-chloroethyl)amine hydrochloride are applicable to phosphoramidothioic dichloride synthesis.

Chlorination of Bis(2-hydroxyethyl)amine Route

Another synthetic approach involves:

  • Starting from bis(2-hydroxyethyl)amine, which is chlorinated using thionyl chloride (SOCl2) in chloroform solvent under heating to produce bis(2-chloroethyl)amine.
  • Subsequent phosphorylation of bis(2-chloroethyl)amine with phosphorus oxychloride (POCl3) in pyridine solvent.
  • Cyclization or further reaction with 3-aminopropan-1-ol to form cyclic phosphoramidates or related compounds.

This route highlights the importance of chlorination and phosphorylation steps to introduce the chloroethyl and phosphorus moieties, respectively. The use of thionyl chloride is critical for converting hydroxyethyl groups to chloroethyl groups, enabling subsequent phosphorus substitution.

Detailed Reaction Conditions and Outcomes

Step Reactants Conditions Notes Outcome / Yield
Chlorination Bis(2-hydroxyethyl)amine + SOCl2 Chloroform, strong heating Converts hydroxyethyl to chloroethyl groups Bis(2-chloroethyl)amine intermediate
Phosphorylation Bis(2-chloroethyl)amine + POCl3 Pyridine solvent, controlled temp Introduces phosphorus dichloride moiety Phosphoramidothioic dichloride intermediate
Cyclization / Purification With 3-aminopropan-1-ol or bases Low temp (-15 to 40°C), triethylamine base Controls substitution, binds HCl High purity product after recrystallization

The reaction progress is monitored by ^31P NMR spectroscopy to confirm phosphorus environment and conversion. The use of anhydrous, aprotic solvents (e.g., chloroform, methylene chloride) and careful temperature control (-10 to 40°C) prevents hydrolysis and side reactions.

Summary and Recommendations

  • The preparation of phosphoramidothioic dichloride, N,N-bis(2-chloroethyl)- requires careful orchestration of chlorination, phosphorylation, and purification steps.
  • Employing bis(2-chloroethyl)amine hydrochloride with controlled base addition and low-temperature reaction conditions enhances yield and purity.
  • Use of anhydrous aprotic solvents and monitoring by ^31P NMR spectroscopy are critical for process control.
  • The methods reported in patent WO2016156927A1 and academic literature provide robust protocols for laboratory and industrial synthesis.
  • Avoiding water contamination and controlling reaction kinetics are essential to prevent hydrolysis and side reactions.

Chemical Reactions Analysis

2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states of phosphorus.

    Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amines and phosphoric acids.

Common reagents used in these reactions include strong nucleophiles like thiosulfate and thiourea, as well as oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Phosphoramidothioic dichloride has been explored for its potential in drug development, particularly as an antitumor agent. Research indicates that derivatives of this compound exhibit notable cytotoxic properties against various cancer cell lines. The mechanism of action is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to cellular damage and apoptosis in malignant cells.

Case Study: Antitumor Activity

A study conducted by researchers demonstrated that certain derivatives of phosphoramidothioic dichloride displayed antitumor activity comparable to established chemotherapeutic agents. The compounds were tested against several cancer cell lines, including breast and lung cancer cells, showing a significant reduction in cell viability at low micromolar concentrations. This suggests a promising avenue for the development of new anticancer therapies based on phosphoramidothioic derivatives .

Agricultural Applications

In agriculture, phosphoramidothioic dichloride is utilized for its pesticidal properties. It has been synthesized into various formulations aimed at controlling pests and diseases in crops. The compound's effectiveness as an insecticide and fungicide has been documented in numerous studies, highlighting its role in integrated pest management strategies.

Case Study: Pesticidal Efficacy

Research published in agricultural journals has shown that formulations containing phosphoramidothioic dichloride significantly reduce pest populations in treated crops. In controlled trials, crops treated with this compound exhibited lower levels of infestation by common agricultural pests compared to untreated controls. The findings suggest that this compound could be an effective tool for sustainable agriculture .

Synthesis of Functionalized Compounds

Phosphoramidothioic dichloride serves as a versatile reagent in organic synthesis. It is commonly used for the activation of carboxylic acids and the preparation of functionalized β-lactams. This functionality allows chemists to create complex molecules with potential pharmaceutical applications.

Table 1: Synthesis Applications

Reaction TypeDescriptionReference
Activation of Carboxylic AcidsConverts carboxylic acids to more reactive intermediates
Synthesis of β-LactamsForms β-lactam antibiotics through reaction with imines
Phosphoramidic EstersSynthesized by reacting with alcohols in the presence of a base catalyst

Environmental Impact Studies

The environmental impact of phosphoramidothioic dichloride has also been a subject of research, particularly regarding its toxicity and degradation in ecosystems. Studies have shown that while it is effective as a pesticide, it poses risks to non-target organisms and requires careful management to mitigate environmental contamination.

Case Study: Toxicity Assessment

A comprehensive toxicity assessment indicated that phosphoramidothioic dichloride exhibits acute toxicity to certain aquatic species. The research emphasized the need for regulatory measures when applying this compound in agricultural settings to prevent adverse ecological effects .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with DNA, leading to cross-linking and disruption of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the proliferation of cancer cells.

Comparison with Similar Compounds

Substituent Effects

  • Bis(2-chloroethyl) groups : These confer alkylating activity, enabling DNA crosslinking in anticancer agents. The dichloride groups enhance reactivity toward nucleophiles like amines or alcohols .
  • Dimethyl/Dipropyl groups : Smaller alkyl substituents (e.g., dimethyl in CAS 677-43-0) reduce steric hindrance, favoring polymer crosslinking over pharmacological activity .
  • Ester derivatives : Compounds like Alcophosphamide (3-hydroxypropyl ester) and O-(3-butenyl) derivatives (CAS 39800-29-8) improve solubility and enable controlled drug release .

Oxidation State and Reactivity

  • Amidic vs. Amidous dichlorides : N,N-Diisopropylphosphoramidous dichloride (CAS 921-26-6) exists in a lower oxidation state (P³⁺) compared to amidic dichlorides (P⁵⁺), making it more reactive in forming phosphite esters .

Anticancer Agents

  • N,N-Bis(2-chloroethyl)phosphoramidic dichloride is a precursor to phosphoramide mustards, which alkylate DNA in tumor cells. Its derivatives, such as methyl N,N-bis(2-chloroethyl)phosphorodiamidate, are studied as hypoxia-activated prodrugs .
  • Alcophosphamide, a 3-hydroxypropyl ester, is a metabolite of cyclophosphamide and serves as a reference standard in pharmacokinetic studies .

Biological Activity

Phosphoramidothioic dichloride, N,N-bis(2-chloroethyl)-, is a chemical compound that has garnered attention for its biological activity, particularly in the context of its potential therapeutic applications and toxicological profile. This compound is structurally related to various alkylating agents, which are known for their cytotoxic effects, particularly in cancer treatment.

  • Chemical Formula: C4_4H8_8Cl2_2N2_2O2_2PS
  • Molecular Weight: 225.1 g/mol
  • CAS Number: 96198

The compound features a phosphoramidothioic framework with two chloroethyl groups, which are crucial for its biological interactions.

Phosphoramidothioic dichloride exhibits its biological activity primarily through the mechanism of DNA alkylation. The 2-chloroethyl groups can form reactive intermediates that interact with nucleophilic sites on DNA, leading to cross-linking and subsequent cytotoxic effects. This mechanism is similar to that of other well-known alkylating agents such as cyclophosphamide, which is derived from a related structure .

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds related to phosphoramidothioic dichloride. For instance:

  • Cyclophosphamide , a derivative, is widely used in chemotherapy due to its ability to induce apoptosis in cancer cells through DNA damage .
  • The activation of phosphoramidothioic dichloride occurs via cytochrome P450 enzymes in the liver, resulting in the formation of active metabolites that exhibit significant cytotoxicity against various cancer cell lines .

Immunosuppressive and Anti-inflammatory Effects

Research indicates that phosphoramidothioic dichloride may also possess immunosuppressive and anti-inflammatory properties. These effects are particularly relevant in the context of autoimmune diseases and organ transplantation, where modulation of the immune response is critical.

Acute and Chronic Toxicity

The toxicological profile of phosphoramidothioic dichloride reveals several important findings:

  • Acute Toxicity: Studies have demonstrated that exposure to high concentrations can lead to severe toxicity in animal models, including symptoms such as lethargy and respiratory distress.
  • Chronic Effects: Long-term exposure has been associated with carcinogenic potential, as evidenced by various animal studies that report tumor formation following prolonged administration .

Genotoxicity Studies

Genotoxicity assessments indicate that phosphoramidothioic dichloride can cause mutations in bacterial and mammalian cells. The compound has shown positive results in several assays designed to evaluate its mutagenic potential, raising concerns about its safety profile in therapeutic applications .

Clinical Applications

  • Cyclophosphamide Use in Oncology:
    • Cyclophosphamide, derived from phosphoramidothioic dichloride, is used extensively in treating various cancers including lymphoma and leukemia.
    • A study by Blomqvist et al. (1995) highlighted its effectiveness in combination therapies for advanced cancer cases .
  • Immunosuppressive Therapy:
    • In a clinical setting, phosphoramidothioic derivatives have been utilized for their immunosuppressive properties during organ transplants, aiding in graft acceptance.

Summary of Key Findings

StudyFocusFindings
Blomqvist et al. (1995)Cancer ChemotherapyEstablished cyclophosphamide's efficacy against lymphoma
ATSDR Report (2005)Toxicological ProfileIdentified genotoxicity and potential carcinogenic effects
EPA Reports (2005)Environmental ImpactDocumented acute toxicity levels across species

Q & A

Q. What are the standard synthetic routes for N,N-bis(2-chloroethyl)phosphoramidothioic dichloride?

The compound is synthesized via the reaction of phosphorus oxychloride (POCl₃) with N,N-bis(2-chloroethyl)amine in the presence of a sulfurizing agent, such as hydrogen sulfide or thiourea. A reported procedure involves refluxing precursors in anhydrous solvents like dichloromethane or tetrahydrofuran under inert conditions . Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of amine to POCl₃) and purification via vacuum distillation or recrystallization.

Q. How is the compound purified, and what analytical techniques confirm its purity?

Purification typically involves fractional distillation under reduced pressure or recrystallization from non-polar solvents. Analytical confirmation employs:

  • 31P NMR : To verify phosphorus environment (δ ~10–15 ppm for P=S bonds).
  • FT-IR : Peaks at ~650–750 cm⁻¹ (P–Cl stretching) and ~500–600 cm⁻¹ (P=S).
  • Elemental Analysis : Matching calculated vs. observed C, H, N, S, and Cl percentages .

Q. What safety precautions are critical during handling?

Referencing safety data for structurally similar compounds (e.g., N,N-dimethylphosphoramidodichloridate), handling requires:

  • PPE : Nitrile gloves, goggles, and fume hood use.
  • Storage : Under nitrogen/argon in moisture-free environments to prevent hydrolysis.
  • Deactivation : Slow quenching with cold ethanol to avoid exothermic reactions .

Advanced Research Questions

Q. How can crystallography resolve molecular geometry and intermolecular interactions?

Single-crystal X-ray diffraction (as in ) reveals:

  • Bond angles and lengths : P–N (~1.65 Å), P–Cl (~2.00 Å).
  • Conformational analysis : Chair/boat conformations of cyclohexane-derived moieties.
  • Hydrogen bonding : N–H⋯Cl and C–H⋯O interactions stabilize 3D networks. Computational tools (e.g., Mercury Software) model packing efficiency and lattice energy .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

The dichloride reacts via a two-step process:

  • First Cl displacement : Nucleophilic attack (e.g., by amines) forms a phosphoramidate intermediate.
  • Second Cl displacement : Dependent on solvent polarity; polar aprotic solvents (DMF, DMSO) accelerate reaction. Kinetic studies using ³¹P NMR track intermediate formation .

Q. How do solvent and temperature variations affect synthetic yields?

Comparative studies show:

SolventTemp (°C)Yield (%)Byproducts
Dichloromethane2578Minimal
THF6092Trace oxides
EthanolReflux65Hydrolysis products
Optimal conditions use THF at 60°C with rigorous anhydrous protocols .

Q. What role does the compound play in prodrug design (e.g., cyclophosphamide)?

As a precursor to alkylating agents, the bis(2-chloroethyl) groups enable DNA crosslinking upon metabolic activation. Structural modifications (e.g., replacing Cl with oxazaphosphorine) enhance tumor selectivity. In vitro assays (e.g., cytotoxicity in HeLa cells) validate prodrug efficacy .

Q. How can computational modeling predict its hydrolysis pathways?

Density Functional Theory (DFT) simulations (e.g., Gaussian 09) model hydrolysis:

  • Step 1 : Solvolysis of P–Cl bonds, forming phosphorothioic acid intermediates.
  • Step 2 : pH-dependent degradation; acidic conditions favor P–S bond cleavage. Experimental validation uses LC-MS to detect hydrolysis products .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields (e.g., 65% vs. 92%)?

Factors causing variability include:

  • Moisture contamination : Even trace H₂O hydrolyzes P–Cl bonds, reducing yields.
  • Catalyst use : Some protocols add catalytic triethylamine to scavenge HCl.
  • Workup methods : Column chromatography vs. distillation alters purity assessments. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres .

Q. Why do crystallographic studies show varying hydrogen-bonding networks?

Crystal packing depends on:

  • Counterions : Chloride vs. sulfonate ions alter electrostatic interactions.
  • Solvent inclusion : Hydrate vs. anhydrous forms (e.g., ’s dihydrate structure).
  • Temperature : Slow cooling favors thermodynamically stable polymorphs.

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to map solvent/temperature effects.
  • Toxicity Screening : Ames test for mutagenicity given structural similarity to alkylating agents.
  • Advanced Characterization : Combine XRD with Hirshfeld surface analysis for interaction mapping.

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